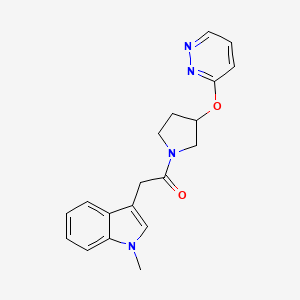
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone often involves multistep reactions, including cyclization and metalation processes. For example, the methylation of certain indolizin derivatives through metalation with potassium tert-butanolate and subsequent metathesis reactions highlights a common strategy in the synthesis of complex heterocycles (Tobias Kloubert et al., 2012). Additionally, Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes offer efficient routes to synthesize highly functionalized heterocycles from readily available substrates, indicating the versatility and complexity of synthesizing such molecules (Cameron R. Smith et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by various intra- and intermolecular interactions, including hydrogen bonding and pi-pi interactions, which significantly influence their molecular conformation and stability. For instance, certain derivatives exhibit twisted substituents around the indolizine unit, with significant dihedral angles between the central unit and attached groups, demonstrating the complexity of their molecular geometry (Tobias Kloubert et al., 2012).
Chemical Reactions and Properties
Heterocyclic compounds such as 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone participate in various chemical reactions, including cyclizations, diazotizations, and reactions with phenyl isothiocyanate, leading to a wide range of derivatives with potential biological activities (F. Attaby et al., 2006). These reactions underline the chemical versatility and potential utility of such compounds in synthesizing novel molecules with desired properties.
Physical Properties Analysis
The physical properties of heterocyclic compounds are influenced by their molecular structure, including melting points, solubility, and crystalline forms. The presence of intra- and intermolecular hydrogen bonding, for example, can affect their solid-state structure and, consequently, their physical properties (James L. Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of such heterocyclic compounds, are determined by their functional groups and molecular structure. The synthesis and functionalization reactions they undergo, such as the oxidative cleavage of Csp3-H bonds and C-C bonds in certain derivatives, showcase their reactivity and the potential for creating diverse molecular architectures (Xia Wu et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
Research on similar compounds includes the study of their synthesis and structural characteristics. For instance, the methylation of related indolizin compounds and the investigation of their crystal structures have been reported. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Kloubert et al., 2012).
Catalytic and Synthetic Applications
The catalytic properties of platinum in synthesizing indolizine derivatives have been explored, revealing efficient methods for creating highly functionalized heterocycles (Smith et al., 2007). Such methodologies are crucial for the development of new pharmaceuticals and advanced materials.
Biological Activities and Potential Applications
The exploration of heterocyclic compounds like indolizines and pyrrolidines has revealed significant biological activities, which include potential antitumor and antiviral effects. These findings indicate the potential of such compounds in medicinal chemistry and drug development (Nguyen et al., 1990). Moreover, studies on the DNA binding, nuclease activity, and cytotoxicity of related Cu(II) complexes highlight their potential in cancer therapy and molecular biology research (Kumar et al., 2012).
Chemical Behavior and Reactivity
Investigations into the reactivity and chemical behavior of related compounds, such as their ability to undergo aerobic dehydrogenation, provide insights into their potential use in synthetic chemistry and the development of new chemical processes (Nechaev et al., 2021).
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-19(24)23-10-8-15(13-23)25-18-7-4-9-20-21-18/h2-7,9,12,15H,8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLOLZZQCWYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

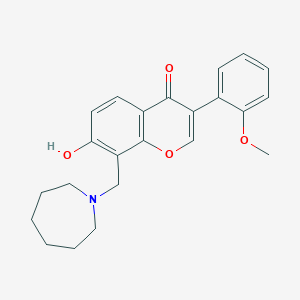
![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)
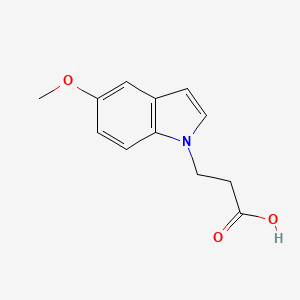
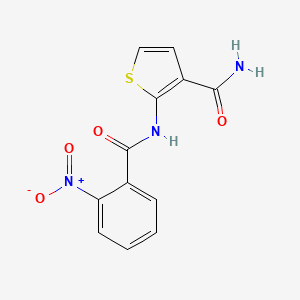
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)
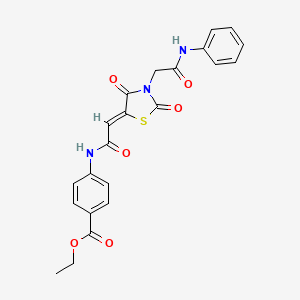
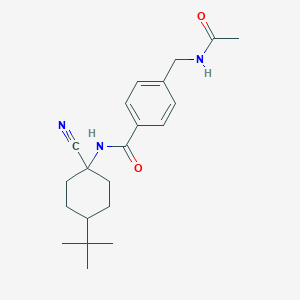
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)


![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)
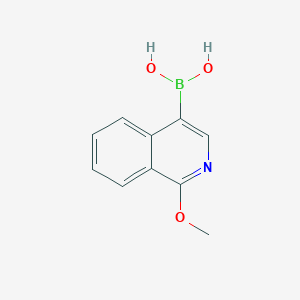
![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)
![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)